Product packaging for (R)-lamenallenic acid(Cat. No.:CAS No. 18689-88-8)

(R)-lamenallenic acid

Cat. No.: B096074
CAS No.: 18689-88-8
M. Wt: 278.4 g/mol
InChI Key: IHBRXZJPXHXMCN-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Lamenallenic Acid, systematically known as (E)-5,6,16-octadecatrienoic acid, is a rare, naturally occurring allenic fatty acid of significant interest in lipid research and natural product chemistry . This C18 linear fatty acid is characterized by its unique structure, which features a distinctive allene group (─C=C=C─) at the 5,6-position and a trans double bond at the 16,17-position . The allene moiety is responsible for the compound's axial chirality, making the molecule optically active; the naturally occurring form possesses the (R)-configuration and is levorotatory . This product provides researchers with a high-purity sample of this specific enantiomer. Lamenallenic acid was first isolated from the seed oil of Lamium purpureum (purple deadnettle) and is also found in other species of the Lamiaceae family, such as Lamium maculatum and Lamium album . Its structural relative, laballenic acid, has shown cytotoxic, anti-inflammatory, and antiviral activity in studies of plant derivatives, suggesting a potential research pathway for investigating the bioactivity of this compound family . The complex structure of this compound, particularly the allene group, also makes it a valuable subject for research in developing novel synthetic methodologies, including enantioselective synthesis . This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B096074 (R)-lamenallenic acid CAS No. 18689-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18689-88-8

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-3,12,14H,4-11,15-17H2,1H3,(H,19,20)/b3-2+

InChI Key

IHBRXZJPXHXMCN-NSCUHMNNSA-N

SMILES

CC=CCCCCCCCCC=C=CCCCC(=O)O

Isomeric SMILES

C/C=C/CCCCCCCCC=C=CCCCC(=O)O

Canonical SMILES

CC=CCCCCCCCCC=C=CCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Ecological Distribution of R Lamenallenic Acid

Plant Sources and Initial Isolation from Lamium purpureum L. Seed Oil

The discovery and initial characterization of lamenallenic acid occurred in 1967 by a team of researchers—Mikolajczak, Rogers, Smith, and Wolff. wikipedia.orgnih.govwikiwand.com They isolated this novel fatty acid from the seed oil of Lamium purpureum L., commonly known as red dead-nettle, a plant belonging to the Lamiaceae (mint) family. ebi.ac.uknih.govebi.ac.uk The seed oil of this plant was found to contain a significant amount, approximately 16%, of this new compound, which they named 'lamenallenic acid'. nih.govresearchgate.netscispace.com

The isolation was achieved by processing the ground seeds to extract the oil, which yielded about 40.5% oil content. scispace.com The oil was then converted into its mixed methyl esters. nih.govscispace.com These esters were subsequently separated using countercurrent distribution techniques to isolate the pure methyl lamenallenate for structural elucidation. ebi.ac.uknih.govebi.ac.uk The structure of (-)-octadeca-5,6-trans-16-trienoic acid was established through detailed analysis using infrared and nuclear magnetic resonance spectroscopy, as well as data from quantitative hydrogenation and oxidative cleavage. ebi.ac.uknih.govscispace.com

Distributional Patterns Across Lamiaceae Species and Related Plant Families

The occurrence of (R)-lamenallenic acid is a distinct chemotaxonomic feature, primarily associated with the Lamiaceae family. mdpi.comd-nb.info While its initial discovery was in Lamium purpureum, subsequent investigations have identified it in the seed oils of other species within the same genus. wikipedia.org These include:

Lamium maculatum (Spotted dead-nettle)

Lamium album (White dead-nettle)

Lamium amplexicaule (Henbit dead-nettle)

Allenic fatty acids in general, including lamenallenic acid and its analogues, are considered characteristic markers for some species within the Lamiaceae, where they can constitute a significant portion (up to 30%) of the seed oil. d-nb.inforesearchgate.net Their presence is particularly noted in the subfamily Lamioideae. d-nb.info The composition of seed fatty acids, including the presence of such unusual types, is considered a valuable taxonomic character for differentiating among subfamilies and genera within the Lamiaceae. researchgate.netnih.gov

Quantitative Analysis of this compound Content in Diverse Natural Extracts

Quantitative analysis has revealed varying concentrations of this compound in the seed oils of different Lamium species. The highest concentration is found in the species from which it was first isolated. The content in other related species, while present, is considerably lower.

Plant SpeciesFamilyPlant PartThis compound Content (% of total fatty acids)
Lamium purpureumLamiaceaeSeed Oil10 - 16%
Lamium maculatumLamiaceaeSeed Oil~8%
Lamium albumLamiaceaeSeed Oil~5%
Lamium amplexicauleLamiaceaeSeed Oil~5%
Data sourced from references: wikipedia.orgnih.govwikiwand.com

Identification of Co-occurring Allenic and Unusual Fatty Acid Analogues

In plant extracts where this compound is found, it rarely appears in isolation. It is typically accompanied by a suite of other fatty acids, including both common and other unusual types.

During the initial investigation of Lamium purpureum seed oil, several other fatty acids were identified alongside lamenallenic acid. ebi.ac.uknih.gov These included the common unsaturated fatty acids oleate, linoleate, and linolenate. nih.govresearchgate.net

More significantly, a very small quantity (less than 1%) of another allenic fatty acid, methyl laballenate, was also isolated. ebi.ac.uknih.gov Laballenic acid ((R)-5,6-octadecadienoic acid) is a structural analogue of lamenallenic acid. d-nb.info

The Lamiaceae family is known for producing a variety of unusual fatty acids. d-nb.inforesearchgate.net Besides lamenallenic and laballenic acid, another major allenic fatty acid, phlomic acid (7,8-eicosadienoic acid), is widely distributed in several genera within the Lamioideae subfamily, such as Phlomis, Galeopsis, Stachys, and Leonurus. d-nb.infomdpi.com Other unusual fatty acids identified in the seed oils of some Lamiaceae species include 2-hydroxy fatty acids and dibrominated fatty acids, though these are not necessarily found directly alongside lamenallenic acid. d-nb.info

Structural Features and Stereochemical Analysis of R Lamenallenic Acid

Elucidation of the Linear Octadecatrienoic Fatty Acid Framework

Initial structural elucidation identified lamenallenic acid as a linear fatty acid with an 18-carbon backbone containing three points of unsaturation (an octadecatrienoic acid). nih.govebi.ac.uk The molecular formula is C₁₈H₃₀O₂. nih.gov The framework was established through a combination of classical chemical and modern spectroscopic methods.

Key techniques included:

Quantitative Hydrogenation: This method confirmed the presence of three double-bond equivalents in the hydrocarbon chain. mpg.de

Oxidative Cleavage: Ozonolysis or periodate-permanganate cleavage of the acid and its partially reduced derivatives produced smaller, identifiable dicarboxylic acids and aldehydes. mpg.descispace.com Analysis of these fragments allowed researchers to pinpoint the locations of the unsaturations along the 18-carbon chain.

Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were crucial in confirming the linear aliphatic chain and the presence of a carboxylic acid group. ebi.ac.ukscispace.com 1H and 13C NMR data from modern synthetic efforts have provided a complete map of the proton and carbon environments, definitively confirming the linear octadecatrienoic structure. rsc.org

These foundational studies established the structural formula: CH₃-CH=CH-(CH₂)₈-CH=C=CH-(CH₂)₃-COOH. rsc.org

Characterization of the Allene (B1206475) Moiety and its Contribution to Axial Chirality

A defining feature of lamenallenic acid is the presence of an allene moiety—a carbon fragment with two cumulative double bonds (C=C=C)—located at positions 5 and 6 of the fatty acid chain. nih.govmdpi.com This functional group is relatively rare in natural products from higher plants. scispace.comd-nb.info

The allene group is structurally unique because it is not planar. The two substituent groups at one end of the allene are in a plane perpendicular to the two substituent groups at the other end. This geometry leads to a phenomenon known as axial chirality when the substituents at each end are different. In lamenallenic acid, the allene is 1,3-disubstituted with a propyl-carboxylate group and a nonyl-alkene group, fulfilling the conditions for chirality. This axial chirality is the source of the compound's strong optical activity. rsc.orgd-nb.info Allenes are valuable chiral building blocks in organic synthesis, as their axial chirality can be effectively transferred to create new stereogenic centers. rsc.org

Determination and Confirmation of the Absolute (R)-Configuration

Early studies of lamenallenic acid revealed that it is levorotatory, meaning it rotates the plane of polarized light to the left (indicated by a "(-)" prefix). mpg.de The specific rotation of its methyl ester was reported as [α]D = -50°. rsc.org The absolute configuration of the chiral axis was initially proposed to be (R) by comparing its optical rotation to the structurally similar (-)-laballenic acid, whose (R)-configuration had been previously established. rsc.orgd-nb.info

This assignment was later unequivocally confirmed through highly enantioselective total synthesis. rsc.org Modern synthetic routes, particularly those employing an Enantioselective Allenylation of Terminal Alkynes (EATA) reaction, have successfully produced (-)-lamenallenic acid. rsc.org By using a chiral catalyst of a known configuration, such as (S)-prolinol derivatives, chemists were able to selectively synthesize the (R)-enantiomer of the allene. The physical and spectroscopic properties of the synthetic (R)-lamenallenic acid matched those of the natural product, thereby confirming its absolute configuration as (R). rsc.org

Investigating the trans-Configuration of the 16-Olefinic Unsaturation

In addition to the allene, lamenallenic acid contains a standard carbon-carbon double bond between carbons 16 and 17. ebi.ac.uk The geometry of this bond was determined to be trans (also denoted as E). nih.gov The full systematic name for the natural isomer is therefore (R,E)-octadeca-5,6,16-trienoic acid, and its delta notation is 18:3-delta-5,6allene,16t. rsc.orgnih.gov

The evidence for the trans configuration came primarily from:

Infrared (IR) Spectroscopy: IR spectra of lamenallenic acid and its methyl ester showed a characteristic absorption band around 960-970 cm⁻¹, which is indicative of an isolated trans-disubstituted double bond. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR analysis shows a large coupling constant (J-value) for the protons across the double bond, which is typical for protons in a trans arrangement.

Hydrazine Reduction Studies: During partial reduction experiments, the trans-16-double bond was observed to be reduced slightly faster than the allenic bonds, providing further chemical evidence for its presence. scispace.com

Conformational Preferences and Stereochemical Dynamics in Solution

Detailed experimental or computational studies focusing specifically on the conformational preferences and stereochemical dynamics of this compound in solution are not extensively documented in the peer-reviewed literature. However, its conformational behavior can be inferred from its constituent structural elements and the general principles of fatty acid dynamics in solution. nih.govnih.gov

The molecule's conformation is a balance between rigid and flexible segments:

Flexible Segments: The long polymethylene sections, specifically the -(CH₂)₈- and -(CH₂)₃- linkers, are highly flexible due to free rotation around the carbon-carbon single bonds. In solution, these chains are expected to be in constant dynamic motion, adopting a multitude of transient conformations. nih.gov

Rigid Segments: The allene moiety and the trans-double bond at position 16 act as rigid, conformation-restricting elements. The allene enforces a linear geometry on the C4-C5-C6-C7-C8 segment, while the trans-bond creates a planar, extended local geometry around C15-C16-C17-C18.

Carboxylic Head Group: The carboxylic acid group at one end is polar. In aqueous or protic solutions, its conformation will be heavily influenced by hydrogen bonding with solvent molecules. nih.gov In non-polar solvents, it may participate in intermolecular hydrogen bonding to form dimers. The equilibrium between syn and anti conformations of the -COOH group is sensitive to the solvent environment. nih.gov

Data Tables

Table 1: Structural and Stereochemical Properties of this compound

FeatureDescriptionReference(s)
IUPAC Name (5R,16E)-octadeca-5,6,16-trienoic acid nih.govebi.ac.uk
Common Name This compound, (-)-lamenallenic acid nih.govebi.ac.uk
Molecular Formula C₁₈H₃₀O₂ nih.gov
Carbon Chain 18-carbon linear fatty acid (octadecanoic acid derivative) ebi.ac.uk
Allene Moiety C=C=C double bonds located at positions C5 and C6 nih.gov
Olefinic Unsaturation One C=C double bond located at position C16 nih.govebi.ac.uk
Axial Chirality (R)-configuration at the C5=C6 allene axis d-nb.info
Olefin Geometry trans (E) configuration at the C16=C17 double bond nih.gov
Optical Activity Levorotatory (-) rsc.orgmpg.de

Biosynthetic Pathways and Metabolic Interconnections of R Lamenallenic Acid

Hypothesized Biogenesis from Laballenic Acid and Related Precursors

(R)-Lamenallenic acid (18:3 Δ5,6-allene,16t) is believed to be biosynthesized from a closely related allenic fatty acid, (R)-laballenic acid (18:2 Δ5,6-allene). wikipedia.orgwikipedia.org This hypothesis is primarily based on their structural similarities and co-occurrence in certain plant species. Both molecules share the same C18 carbon backbone and the characteristic (R)-configured allene (B1206475) group at the Δ5 and Δ6 positions. wikipedia.orgrsc.org The key difference is the presence of an additional trans double bond at the Δ16 position in lamenallenic acid.

The proposed biosynthetic step involves the introduction of this terminal double bond into the laballenic acid molecule. This transformation is likely catalyzed by a specific desaturase enzyme. Desaturases are a well-known class of enzymes that introduce double bonds into the acyl chains of fatty acids. libretexts.orgnih.gov In this case, the enzyme would act on the saturated end of the laballenic acid chain, converting the single bond between carbons 16 and 17 into a double bond.

The precursor for laballenic acid itself is likely oleic acid (18:1 Δ9). The biosynthesis would proceed through a series of enzymatic reactions involving desaturation and molecular rearrangement to form the allene structure, followed by the final desaturation to yield lamenallenic acid.

Identification and Characterization of Enzymatic Machinery Involved in Allene Formation

While the specific enzymes for this compound biosynthesis have not been isolated, the enzymatic machinery responsible for allene formation in other natural products provides a strong model. The biosynthesis of the plant hormone jasmonic acid, for instance, proceeds through an allenic intermediate, allene oxide. wikipedia.org This pathway involves two key enzymes:

Lipoxygenase (LOX): This enzyme introduces oxygen into a polyunsaturated fatty acid precursor, like linolenic acid, to form a hydroperoxide. wikipedia.org

Allene Oxide Synthase (AOS): This enzyme catalyzes the dehydration of the hydroperoxide and the subsequent cyclization to form the unstable allene oxide. wikipedia.org

It is plausible that a similar enzymatic cascade is involved in forming the allene structure of laballenic and lamenallenic acids. A specialized fatty acid desaturase or a related enzyme could potentially catalyze the conversion of an acetylenic precursor into the allene. Some Δ12 desaturase-like enzymes have been shown to catalyze unusual reactions, including the formation of conjugated double bonds, demonstrating the functional versatility of this enzyme class. aocs.org Therefore, a novel desaturase-like enzyme could be responsible for creating the C5=C6=C7 allene system from a suitable fatty acid precursor.

Comparative Analysis of Biosynthetic Routes for Other Allenic Fatty Acids

The biosynthesis of allenic structures is rare in nature. A comparative look at the known pathway for jasmonic acid and the hypothesized route for this compound reveals potential common principles and key differences.

The jasmonic acid pathway begins with linolenic acid and utilizes an allene oxide intermediate that is further metabolized. wikipedia.org The allene itself is not the final functional group in the end product. In contrast, for this compound, the allene group is a stable, defining feature of the final fatty acid molecule.

The table below compares the key features of these biosynthetic routes.

FeatureJasmonic Acid BiosynthesisHypothesized this compound Biosynthesis
Precursor Linolenic Acid (18:3 Δ9,12,15)Laballenic Acid (18:2 Δ5,6-allene)
Key Enzyme Class Lipoxygenase, Allene Oxide SynthaseDesaturase or Desaturase-like enzyme
Allene Intermediate Allene Oxide (unstable)(R)-Laballenic Acid (stable)
Final Product Cyclopentanone structure (Jasmonic Acid)Allenic Fatty Acid (this compound)
Function of Allene Transient intermediate for cyclizationStable structural feature

Other unusual fatty acids, such as calendic acid, are formed by "conjugase" enzymes, which are variants of Δ12 desaturases that rearrange existing double bonds. aocs.org This highlights a recurring theme in plant lipid metabolism where existing enzyme families, like desaturases, are adapted to perform novel chemical transformations, a principle that likely extends to the formation of this compound.

Chemical Synthesis and Derivatization Strategies for R Lamenallenic Acid

Enantioselective Total Synthesis via Advanced Methodologies (e.g., EATA Reaction, Aerobic Oxidation)

A significant breakthrough in the synthesis of (R)-lamenallenic acid has been the application of modern catalytic reactions that allow for precise control over its stereochemistry. A highly enantioselective total synthesis has been successfully achieved by employing a combination of the Enantioselective Allenylation of Terminal Alkynes (EATA) reaction and an aerobic oxidation reaction. wikipedia.org This approach has proven effective in constructing the characteristic allene (B1206475) group with the correct (R)-configuration. wikipedia.org

The synthesis strategy involves the coupling of two key fragments, methyl 5-hexynoate and (E)-10-dodecenal. These precursors can be readily prepared from commercially available starting materials, 1-decyne (B165119) and 1-pentyne, respectively. A crucial element of this synthesis is the use of (S)-α,α-dimethylprolinol as a chiral source, which directs the stereochemical outcome of the reactions, leading to a high enantiomeric excess (ee) and favorable E/Z selectivity of the final product.

The key steps in this synthetic pathway are:

EATA Reaction: This reaction is instrumental in forming the chiral allene structure. It involves the enantioselective addition of a terminal alkyne to an aldehyde, guided by a chiral catalyst, to produce a chiral propargyl alcohol which is a precursor to the allene.

Aerobic Oxidation: Following the formation of the key alcohol intermediate, an aerobic oxidation step is employed to convert the alcohol to the corresponding carboxylic acid, completing the synthesis of this compound. This method is advantageous as it utilizes molecular oxygen as a green and readily available oxidant.

This synthetic route highlights the power of modern asymmetric catalysis in accessing complex, naturally occurring molecules like this compound with high purity and stereochemical control.

Chiral Pool Approaches and Asymmetric Catalysis in this compound Synthesis

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure natural products such as amino acids, sugars, or terpenes as starting materials. This approach can be highly efficient as it incorporates pre-existing stereocenters into the target molecule, often preserving the chirality throughout the reaction sequence. While specific examples of chiral pool synthesis for this compound are not extensively documented, the principles of this methodology are applicable. For instance, a chiral fragment derived from a natural source could be elaborated and coupled with another part of the molecule to construct the carbon backbone of lamenallenic acid.

Asymmetric catalysis, a broader and highly versatile approach, is central to the modern synthesis of chiral molecules, including allenes. This field focuses on the use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product from achiral or racemic starting materials. The enantioselective synthesis of this compound mentioned previously is a prime example of asymmetric catalysis in action.

Recent advancements in asymmetric catalysis for the synthesis of chiral allenes include:

Palladium-Catalyzed Carbonylation: The use of chiral bisphosphine ligands, such as (R)- or (S)-ECNU-Phos, in combination with a palladium catalyst allows for the asymmetric carbonylation of racemic propargylic carbonates to produce optically active 2,3-allenoates with high enantioselectivity.

Copper-Catalyzed Allenylation: Copper-based catalytic systems, often in conjunction with chiral ligands, have been developed for the asymmetric synthesis of axially chiral allenols from terminal alkynes and aldehydes.

These catalytic methods provide a powerful toolkit for chemists to construct the challenging axial chirality of allenes found in molecules like this compound.

Development of Synthetic Routes for Stereoisomers and Tracers

The synthesis of stereoisomers and isotopically labeled tracers of this compound is crucial for detailed biological and mechanistic studies. While the synthesis of the natural (R)-enantiomer is the primary focus, the ability to produce its (S)-enantiomer, as well as other diastereomers, allows for a deeper understanding of its structure-activity relationships.

Stereoisomers: The synthesis of the (S)-enantiomer of lamenallenic acid could be achieved by adapting the enantioselective total synthesis. This would typically involve using the opposite enantiomer of the chiral catalyst or chiral auxiliary. For example, if (S)-α,α-dimethylprolinol is used to produce the (R)-enantiomer, employing (R)-α,α-dimethylprolinol would be expected to yield the (S)-enantiomer. The synthesis of geometrical isomers, such as those with a cis configuration at the C16-C17 double bond, would require the use of stereoselective olefination methods to control the geometry of this double bond.

Tracers: Isotopically labeled this compound, for example with deuterium (B1214612) (²H) or carbon-13 (¹³C), is an invaluable tool for metabolic studies. These tracers can be followed within biological systems to elucidate metabolic pathways and rates of turnover. The synthesis of such tracers involves the incorporation of the isotopic label at a specific position in the molecule. This can be achieved by using a labeled starting material or by introducing the label at a late stage of the synthesis. For example, a copper-catalyzed coupling of an ω-bromo acid with an isotopically labeled Grignard reagent is a general and flexible method for preparing isotopically labeled saturated fatty acids, and similar principles could be applied to unsaturated and allenic fatty acids.

Preparation of this compound Derivatives for Structural and Biological Studies

To facilitate structural analysis and to probe the biological activity of this compound, various derivatives can be prepared. The most common derivatization targets the carboxylic acid functional group.

Esters: Methyl esters are frequently synthesized to improve the volatility and chromatographic behavior of fatty acids for analysis by gas chromatography (GC). The preparation of methyl esters can be achieved by treating the carboxylic acid with a methylating agent such as diazomethane (B1218177) or by acid-catalyzed esterification with methanol. Other esters can also be synthesized to explore structure-activity relationships or to modify the compound's physical properties.

Amides: Amides of this compound can be prepared by activating the carboxylic acid, for example by converting it to an acid chloride, and then reacting it with an amine. The synthesis of fatty acid amides is of interest as this class of compounds has a wide range of biological activities.

The derivatization of this compound is a key step in its comprehensive study. These derivatives can serve as analytical standards, probes for biological assays, and tools for understanding its mechanism of action.

Advanced Spectroscopic and Chromatographic Methodologies for R Lamenallenic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For (R)-lamenallenic acid, a combination of one-dimensional and two-dimensional NMR experiments provides the necessary data to assign the proton and carbon signals and confirm the connectivity of the entire carbon skeleton. The initial structural characterization of lamenallenic acid relied significantly on NMR spectroscopy. nih.gov

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. In this compound, the key diagnostic signals are those from the protons attached to the unsaturated parts of the molecule: the allene (B1206475) and the olefinic double bond. nih.gov

The allenic protons (H-5 and H-6) are expected to show complex multiplets in a distinct region of the spectrum, typically around 5.0-5.5 ppm. The protons of the trans-olefinic double bond (H-16 and H-17) would appear further downfield, generally in the 5.3-6.2 ppm range. nih.gov Other characteristic signals include the α-CH₂ protons adjacent to the carboxyl group (H-2) at approximately 2.3-2.5 ppm, and the terminal methyl group (H-18) as a triplet around 0.9-1.0 ppm. nih.govmagritek.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (-CH₂COOH) ~2.35 Triplet
H-4, H-7 (Allylic) ~2.0-2.2 Multiplet
H-5, H-6 (-CH=C=CH-) ~5.1-5.4 Multiplet
H-15 (Allylic) ~2.0 Multiplet
H-16, H-17 (-CH=CH-) ~5.4 Multiplet
H-18 (-CH₃) ~0.97 Triplet

Note: The data in this table is predictive, based on typical chemical shift values for the respective functional groups in fatty acids. nih.govmagritek.com

¹³C NMR spectroscopy is crucial for mapping the carbon framework of a molecule. The most distinctive feature in the ¹³C NMR spectrum of this compound is the signal for the central sp-hybridized carbon of the allene group (C-6), which appears at a very high chemical shift, typically around 200-210 ppm. aocs.org The two sp²-hybridized carbons of the allene (C-5 and C-7) resonate in the olefinic region, but at a higher field (around 85-95 ppm) than typical olefinic carbons. aocs.org

The carbons of the isolated double bond (C-16 and C-17) would appear in the typical olefinic region of 125-135 ppm. researchgate.net The carboxyl carbon (C-1) is also highly deshielded, appearing around 180 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C-1 (-COOH) ~180
C-5 (=C=CH-) ~90
C-6 (-CH=C=CH-) ~205
C-7 (=CH-CH₂-) ~90
C-16, C-17 (-CH=CH-) ~130
C-18 (-CH₃) ~14

Note: The data in this table is predictive, based on typical chemical shift values for the respective functional groups in fatty acids. aocs.orgresearchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the bonding sequence.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity along the carbon chain, for instance, showing correlations between the olefinic protons H-16/H-17 and their allylic neighbors (H-15), and between the allenic protons and their adjacent methylene (B1212753) groups. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond coupling). This allows for the direct assignment of a carbon's chemical shift based on its attached proton's signal. For example, the proton signal at ~5.4 ppm would correlate with the carbon signal at ~130 ppm, confirming the C-16/H-16 and C-17/H-17 pairs. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for connecting structural fragments, especially around quaternary carbons or heteroatoms. In the context of this compound, HMBC could show a correlation from the H-4 protons to the allenic carbons C-5 and C-6, and from the H-2 protons to the carboxyl carbon C-1, confirming these key structural features. magritek.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also used to deduce structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, typically leading to extensive fragmentation and often a weak or absent molecular ion peak. cas.cn For fatty acids like this compound, analysis is often performed on their more volatile methyl ester derivatives. The resulting mass spectrum would be complex, containing numerous hydrocarbon fragment ions, which can make interpretation difficult without reference spectra. cas.cnresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like carboxylic acids. researchgate.net In negative ion mode, ESI would readily produce an abundant deprotonated molecule, [M-H]⁻, for this compound at an m/z corresponding to its molecular weight minus one proton. This allows for the unambiguous determination of the molecular weight. researchgate.net

Table 3: Expected Molecular Ions for this compound (MW = 278.436 g/mol ) in ESI-MS

Ion Species Ionization Mode Expected m/z
[M-H]⁻ Negative 277.2
[M+H]⁺ Positive 279.2

Note: m/z values are based on the monoisotopic mass.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as the [M-H]⁻ ion of lamenallenic acid) and inducing its fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed structural information. researchgate.net

For the [M-H]⁻ ion of an unsaturated fatty acid, CID typically induces fragmentation along the carbon chain, often through charge-remote fragmentation mechanisms. researchgate.net The positions of the allene group and the double bond in this compound would direct the fragmentation, generating a unique set of product ions. This pattern allows for the differentiation of positional isomers. Common losses, such as the neutral loss of water (H₂O) and carbon dioxide (CO₂), from the carboxylate anion are also expected. researchgate.net The analysis of these fragmentation pathways is crucial for confirming the location of the unsaturation within the fatty acid chain. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
Oleic acid
Linoleic acid
Linolenic acid
Laballenic acid
Methyl lamenallenate
Methyl oleate
Methyl linoleate
Methyl linolenate

Derivatization Methods (e.g., DMOX, picolinyl esters, nicotinyl esters) for Enhanced MS Analysis

While the analysis of fatty acids as their methyl esters by mass spectrometry (MS) is common, the resulting electron impact (EI) mass spectra often lack definitive fragments to locate positions of unsaturation. researchgate.net To overcome this limitation, the carboxyl group of this compound can be derivatized to introduce a nitrogen-containing moiety. This directs the fragmentation pathway in a predictable manner, yielding diagnostic ions that reveal the precise location of the allene and olefinic functionalities.

Picolinyl Esters : Picolinyl ester derivatives are highly effective for the structural elucidation of unsaturated fatty acids. nih.gov The pyridine (B92270) ring in the picolinyl group directs fragmentation, leading to characteristic cleavage on either side of the unsaturation. For an allenic fatty acid, this results in distinctive fragmentation patterns that can pinpoint the location of the C=C=C system. researchgate.net

Nicotinyl Esters : Similar to picolinyl esters, nicotinyl esters also provide clear, interpretable mass spectra for locating double bonds. The mass spectrum of a nicotinyl ester of a fatty acid with unsaturation at a specific position shows an identical fragmentation pattern in the region of the double bonds compared to its picolinyl counterpart. researchgate.net

4,4-Dimethyloxazoline (DMOX) Derivatives : DMOX derivatives are another established method for determining double bond positions in fatty acids. The oxazoline (B21484) ring stabilizes a radical cation, promoting fragmentation at specific points along the alkyl chain, which can be used to identify the location of the allene and olefin groups. The derivatization process, however, can require high temperatures. researchgate.net

These derivatization techniques significantly enhance the analytical power of mass spectrometry, transforming it into a definitive tool for the structural characterization of complex fatty acids like this compound.

DerivativePurposeKey MS Characteristic
Picolinyl Ester Locates position of unsaturation (allene and olefin)Nitrogen atom directs fragmentation, yielding diagnostic ions for bond locations. nih.govresearchgate.net
Nicotinyl Ester Locates position of unsaturation (allene and olefin)Provides fragmentation patterns similar to picolinyl esters. researchgate.net
DMOX Locates position of unsaturation (allene and olefin)Ring structure promotes predictable cleavage along the fatty acid chain. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a non-destructive means to identify the key functional groups within the this compound structure. IR and Raman are often considered complementary, as molecular vibrations can be active in one technique but not the other. kurouskilab.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the molecule's functional groups. For this compound, several characteristic absorption bands are expected. The most diagnostic is the asymmetric C=C=C stretch of the allene group, which gives rise to a sharp and intense peak.

Functional GroupType of VibrationExpected Frequency (cm⁻¹)
Allene (C=C=C) Asymmetric Stretch~1950 (sharp, strong)
Olefin (C=C) Stretch~1640 (medium)
Carboxylic Acid (C=O) Stretch~1700-1725 (strong)
Carboxylic Acid (O-H) Stretch~2500-3300 (broad)
Alkenyl C-H (=C-H) Stretch~3000-3100 (medium)
Alkyl C-H (-C-H) Stretch~2850-2960 (strong)

Raman spectroscopy is particularly well-suited for characterizing the carbon-carbon double and triple bonds in lipids due to the high polarizability of these bonds. spectroscopyonline.com In the Raman spectrum of this compound, the symmetric stretch of the allene group is strongly active and provides a clear diagnostic peak. Furthermore, the intensity ratio of the C=C stretching band to the CH₂ scissoring band can be used to quantitatively assess the total degree of unsaturation in a sample. spectroscopyonline.com

Functional GroupType of VibrationExpected Raman Shift (cm⁻¹)
Allene (C=C=C) Symmetric Stretch~1070-1080 (strong)
Olefin (C=C) Stretch~1655-1661 (strong)
Methylene (CH₂) Scissoring~1444 (strong)
Methylene (CH₂) Twisting~1300 (medium)
cis-Olefin (=C-H) In-plane deformation~1265-1272 (medium)

Chromatographic Techniques for Separation and Purification

Chromatography is indispensable for the isolation of this compound from complex lipid mixtures and for the analytical determination of its purity, both chemical and enantiomeric.

Gas chromatography is a powerful technique for separating volatile compounds. For GC analysis, this compound must first be converted into a more volatile derivative, most commonly a fatty acid methyl ester (FAME). chempap.org The FAME mixture is then separated on a capillary column, typically with a polar stationary phase, which resolves fatty acids based on chain length and degree of unsaturation. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for identification. As noted previously, analysis of the simple methyl ester by standard EI-MS is often insufficient to determine the exact structure. researchgate.net Therefore, the true analytical power of GC-MS for this compound is realized when analyzing the picolinyl or DMOX derivatives discussed in section 6.2.3, which provide the necessary structural information upon fragmentation. researchgate.net

StepDescriptionPurpose
Derivatization Conversion to a volatile ester (e.g., methyl ester, picolinyl ester)Increase volatility for GC analysis and/or direct MS fragmentation for structural elucidation.
Separation GC with a capillary column (e.g., polar stationary phase)Separate the target compound from other fatty acids in the mixture based on volatility and polarity.
Detection Mass Spectrometry (MS)Provide mass-to-charge ratio data for identification and structural characterization.

High-performance liquid chromatography is a versatile technique for both analytical and preparative-scale separation of non-volatile or thermally labile compounds like fatty acids.

Achiral HPLC : In its achiral mode, typically using a reversed-phase column (e.g., C18), HPLC separates compounds based on their hydrophobicity. This method is effective for isolating this compound from other fatty acids that differ in chain length or polarity. The underivatized free fatty acid can be analyzed directly.

Chiral HPLC : The resolution of this compound from its (S)-enantiomer is impossible on an achiral column and requires a chiral environment. The most common and direct approach is the use of a Chiral Stationary Phase (CSP). chromatographyonline.comphenomenex.com Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of enantiomers, including chiral fatty acids. chromatographyonline.comresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

HPLC MethodStationary PhaseSeparation PrinciplePrimary Application for this compound
Achiral (Reversed-Phase) C18 or other non-polar phaseHydrophobicityPurification from other fatty acids; Purity assessment.
Chiral (Normal Phase) Chiral Stationary Phase (e.g., derivatized polysaccharide)Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole)Separation of (R)- and (S)-enantiomers; Determination of enantiomeric purity. chromatographyonline.com

Countercurrent Distribution and Other Preparative Separation Methods

Countercurrent distribution (CCD) stands out as a powerful technique for the preparative separation and purification of this compound. This liquid-liquid chromatography method separates compounds based on their differential partitioning between two immiscible liquid phases, making it highly suitable for isolating specific fatty acids from complex mixtures. nih.gov

A key application of this method was demonstrated in the isolation of this compound, as its methyl ester, from the seed oil of Lamium purpureum. nih.govscispace.comportlandpress.com In this research, the methyl esters of the fatty acids from the seed oil were subjected to countercurrent distribution. scispace.com The process utilized a combination of recycle and single withdrawal techniques to enhance separation efficiency. nih.govportlandpress.com

Analysis of the fractions obtained from the countercurrent distribution process revealed a successful separation of methyl lamenallenate from other unsaturated esters like oleate, linoleate, and linolenate. nih.govscispace.comportlandpress.com The distribution of the esters across the fractions is detailed in the table below, showing the effective concentration of methyl lamenallenate in the later fractions.

Fraction GroupPrimary ComponentsPurity of Methyl Lamenallenate
Early FractionsMethyl oleate, Methyl linoleate, Methyl linolenateLow
Intermediate FractionsMixture of esters with increasing lamenallenate concentrationModerate
Late FractionsConcentrated Methyl lamenallenateUp to 97.5%

Data derived from the countercurrent distribution of Lamium purpureum methyl esters. scispace.com

This method proved effective, yielding a highly purified fraction of methyl lamenallenate. scispace.com

While countercurrent distribution is a robust method, other preparative separation techniques are also valuable for purifying allenic fatty acids.

Preparative High-Performance Liquid Chromatography (HPLC): As a versatile and widely used technique, preparative HPLC offers high resolution for separating fatty acid esters. hplc.eulcms.czaocs.org Reversed-phase HPLC, in particular, is an excellent method for the micropreparative separation of fatty acids, allowing for the isolation of pure compounds for further analysis. aocs.org

Argentation (Silver Ion) Chromatography: This technique is exceptionally effective for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. wikipedia.orgaocs.orgnih.gov Silver ions form reversible complexes with the π-electrons of double bonds; the more double bonds a fatty acid has, the more strongly it is retained on the stationary phase. aocs.org This makes argentation chromatography, in formats like thin-layer chromatography (Ag-TLC) or HPLC (Ag-HPLC), a powerful tool for isolating specific isomers from complex mixtures. aocs.orgnih.gov Given the unique allenic and olefinic structure of this compound, this method offers a high degree of selectivity.

These alternative methods, often used in combination, provide a comprehensive toolkit for the high-purity isolation of this compound for research and characterization purposes.

Investigations into the Biological Activities and Molecular Mechanisms of Allenic Fatty Acids with Potential Relevance to R Lamenallenic Acid

Analysis of Antimicrobial Properties and Interactions with Microbial Cell Membranes

The antimicrobial properties of fatty acids have been extensively documented, with their primary mode of action often attributed to the disruption of the bacterial cell membrane. mdpi.commdpi.com Fatty acids, being amphipathic molecules, can insert into the phospholipid bilayer of bacterial membranes, leading to increased fluidity, loss of membrane integrity, and disruption of essential cellular processes such as the electron transport chain and oxidative phosphorylation. nih.gov

Studies on various unsaturated fatty acids have demonstrated their efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.gov For instance, acetylenic fatty acids, which share structural similarities with allenic fatty acids, have shown notable antibacterial activity against nosocomial pathogens. nih.gov The position of the functional group, such as a triple bond in acetylenic fatty acids, has been shown to be crucial for their antibacterial potency. nih.gov

While direct studies on (R)-lamenallenic acid are not available, the established mechanisms of other unsaturated fatty acids suggest that it could potentially exhibit antimicrobial activity by destabilizing bacterial cell membranes.

Exploration of Antiviral Activities and Mechanisms of Action

Research has indicated that certain fatty acids possess antiviral properties, particularly against enveloped viruses. nih.govnwafu.edu.cn The proposed mechanism of action involves the disruption of the viral envelope, a lipid-based structure that is essential for the virus's ability to enter host cells. Fatty acids can cause leakage and even complete disintegration of the viral envelope, thereby inactivating the virus. drugtargetreview.com

For example, alpha-linolenic acid (ALA), a polyunsaturated omega-3 fatty acid, has been shown to inhibit the infection of several viruses, including Zika, dengue, herpes simplex, influenza, and SARS-CoV-2. nih.gov The antiviral mechanism of ALA is thought to involve the disruption of the viral membrane's integrity, which interferes with the binding, adsorption, and entry stages of the viral replication cycle. nih.gov Similarly, some fatty acids have been investigated for their antiviral effects against plant viruses like the tobacco mosaic virus. nwafu.edu.cnnih.gov

Given that this compound is an unsaturated fatty acid, it is plausible that it could exhibit similar antiviral activities against enveloped viruses by targeting the integrity of their lipid envelopes. However, specific studies are required to confirm this hypothesis.

Research on Immunomodulatory Effects and Influence on Inflammatory Pathways (e.g., Eicosanoid Biosynthesis, Gene Expression Modulation)

Unsaturated fatty acids are known to play a significant role in modulating the immune system and inflammatory responses. nih.govnih.govmdpi.comresearchgate.net They can influence the production of eicosanoids, a group of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation. The balance between different types of fatty acids, such as omega-3 and omega-6, can significantly impact the inflammatory cascade. mdpi.com

For instance, alpha-linolenic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in macrophages. mdpi.com Fatty acids can also modulate the expression of genes involved in inflammation through their interaction with transcription factors like NF-κB. nih.gov

The structure of this compound suggests that it could potentially interact with the enzymes and signaling pathways involved in inflammation. However, without direct experimental evidence, its specific immunomodulatory effects remain speculative.

Studies on Interactions with Cellular Receptors and Signaling Cascades

Fatty acids are increasingly recognized for their role as signaling molecules that can modulate a variety of cellular processes, including gene expression. nih.govnih.govmayo.edu Their bioavailability and interaction with cellular components are key to these functions. Fatty acids can interact with both membrane-associated and intracellular proteins, including specific fatty acid-binding proteins and cellular receptors. nih.gov

The signaling functions of fatty acids can be mediated through various pathways. For example, they can act as ligands for nuclear receptors, thereby influencing gene transcription. nih.gov They can also affect cellular signaling by altering the composition and fluidity of cell membranes, which in turn can modulate the activity of membrane-bound proteins and receptors. nih.gov

While the specific cellular receptors and signaling cascades that may be affected by this compound have not been identified, its chemical structure suggests potential interactions with proteins and pathways that are known to be regulated by other fatty acids.

Mechanistic Investigations into Lipid Metabolism and Enzyme Inhibition by Related Fatty Acids

The metabolism of fatty acids is a complex process involving a variety of enzymes. Certain types of fatty acids, particularly those with unusual structures like acetylenic bonds, have been investigated as inhibitors of enzymes involved in lipid metabolism. nih.gov For example, some acetylenic compounds have been shown to inhibit oxygenases and ligases. nih.gov

The inhibition of enzymes in the fatty acid biosynthesis pathway is also a promising area of research for the development of new antimicrobial drugs. nih.gov Several natural and synthetic compounds that target these enzymes have been identified.

The allenic group in this compound is a reactive moiety that could potentially interact with and inhibit various enzymes. However, specific studies on the enzyme inhibitory activities of this compound are lacking.

Structure Activity Relationship Sar Studies of R Lamenallenic Acid and Its Analogues

Correlating Structural Modifications of the Allene (B1206475) Moiety with Biological Responses

The allene group, a unique feature of lamenallenic acid with its adjacent double bonds, is a key determinant of its chemical reactivity and biological activity. wikipedia.org Modifications to this moiety can significantly alter the molecule's interaction with biological targets. One important reaction of allenic fatty acids is their conversion to cyclic compounds. For instance, allene oxide synthase can metabolize fatty acids into unstable allene oxides, which can then cyclize to form cyclopentenones. doi.orgnih.gov The geometry of the double bonds within the fatty acid chain influences the rate and outcome of this cyclization. nih.gov

While specific studies on the modification of the allene moiety in (R)-lamenallenic acid are limited, general principles of allene chemistry suggest several potential modifications and their likely impact on biological activity.

Hydrogenation: Selective reduction of one or both double bonds of the allene group would lead to a more saturated fatty acid. This would likely decrease the molecule's reactivity and could abolish specific biological activities that depend on the unique electronic and steric properties of the allene.

Isomerization: The axial chirality of the allene group is crucial for its biological recognition. Altering the stereochemistry from the naturally occurring (R)-configuration to the (S)-configuration would be expected to have a profound impact on its interaction with chiral biological targets such as enzymes and receptors.

Substitution: Introducing substituents on the allene carbons could modulate both the steric and electronic properties of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups could influence the reactivity of the allene system in enzymatic reactions.

The biological implications of these modifications would need to be empirically tested. For instance, in the context of enzyme inhibition, the rigidity and specific geometry of the allene group might be essential for fitting into an active site. Any alteration could lead to a loss of inhibitory potency.

Table 1: Hypothetical Modifications of the Allene Moiety and Their Predicted Impact on Biological Activity
ModificationStructural ChangePredicted Impact on Biological Activity
HydrogenationConversion of C=C=C to C-C=C or C-C-CLikely decrease or loss of specific activities
IsomerizationChange from (R)- to (S)-configurationSignificant alteration of target interaction and activity
SubstitutionAddition of functional groups to the allene carbonsModulation of reactivity and steric hindrance, potentially altering target affinity and selectivity

Impact of Chain Length and Additional Unsaturation on Activity Profiles

The antimicrobial activity of fatty acids is known to be dependent on chain length, with optimal activity often observed for fatty acids with a specific number of carbon atoms. For many bacteria, fatty acids with a chain length of around C12 exhibit the most potent antimicrobial properties. nih.govsemanticscholar.org Altering the 18-carbon chain of lamenallenic acid could therefore modulate its potential antimicrobial effects. Shorter-chain analogues might exhibit increased water solubility and different membrane-disrupting capabilities, while longer-chain analogues could show enhanced lipophilicity.

The presence and position of additional double bonds also affect biological activity. For instance, the degree of unsaturation in fatty acids can influence their effect on lipid metabolism. nih.govresearchgate.net Introducing additional double bonds into the lamenallenic acid backbone could create analogues with altered flexibility and shape, potentially leading to different interactions with metabolic enzymes. Studies on other fatty acids have shown that both the number and the cis/trans configuration of double bonds are critical for their biological effects. nih.gov

Table 2: Predicted Effects of Chain Length and Unsaturation on the Activity of Lamenallenic Acid Analogues
ModificationExamplePredicted Effect on Activity Profile
Chain ShorteningC16 allenic fatty acidMay increase antimicrobial activity, alter membrane interactions
Chain ElongationC20 allenic fatty acidMay increase lipophilicity, potentially altering metabolic fate
Additional Double BondIntroduction of a cis-double bondCould alter molecular shape and flexibility, influencing enzyme interactions
Modification of Existing Double BondConversion of the trans-16 double bond to cisMay impact overall conformation and biological target recognition

Comparative Analysis of (R)- vs. (S)-Enantiomers on Specific Biological Targets

Chirality plays a pivotal role in the biological activity of many molecules, as enzymes and receptors are themselves chiral. nih.gov The (R)-configuration of naturally occurring lamenallenic acid is a critical structural feature. wikipedia.org It is highly probable that the (S)-enantiomer would exhibit different, likely reduced, biological activity against specific targets.

Potential biological targets for lamenallenic acid could include enzymes involved in fatty acid metabolism, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). osti.govnih.gov The binding of fatty acids to the active site of these enzymes is often highly stereospecific. Therefore, one would expect that the (R)- and (S)-enantiomers of lamenallenic acid would display different inhibitory potencies against these enzymes. For instance, one enantiomer might bind with high affinity and act as a potent inhibitor, while the other might bind weakly or not at all.

Table 3: Postulated Differential Effects of (R)- and (S)-Lamenallenic Acid on Biological Targets
Biological TargetPredicted Activity of this compoundPredicted Activity of (S)-Lamenallenic AcidRationale
Cyclooxygenase (COX) EnzymesPotential for specific inhibitionLikely lower or no inhibitory activityEnzyme active sites are chiral and recognize specific stereoisomers.
Lipoxygenase (LOX) EnzymesPotential for specific inhibitionLikely lower or no inhibitory activityStereospecificity of substrate binding is common for LOX enzymes.
Bacterial EnzymesPotential for antimicrobial activityMay have different antimicrobial spectrum or potencyEnantioselectivity has been observed for other antimicrobial fatty acids.

Development of Structure-Activity Models for Allenic Fatty Acids

The development of quantitative structure-activity relationship (QSAR) models is a valuable tool in medicinal chemistry for predicting the biological activity of new compounds and for guiding the design of more potent and selective analogues. nih.govnih.gov For allenic fatty acids, a QSAR model would aim to correlate various physicochemical and structural descriptors with a specific biological activity, such as enzyme inhibition or cytotoxicity.

While specific QSAR models for allenic fatty acids are not yet established in the literature, the general methodology could be applied. The process would involve:

Data Collection: A dataset of allenic fatty acid analogues with their corresponding measured biological activities would be required. This would necessitate the synthesis and biological testing of a library of compounds with systematic variations in the allene moiety, chain length, and unsaturation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model for allenic fatty acids could provide valuable insights into the key structural features required for a particular biological response and could accelerate the discovery of new drug candidates based on the lamenallenic acid scaffold.

Theoretical and Computational Chemistry Approaches to R Lamenallenic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For (R)-lamenallenic acid, this approach is crucial for characterizing the unique electronic nature of its allene (B1206475) functional group—a system of two cumulative double bonds (C=C=C).

Calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, these calculations could pinpoint the allene group as the primary site of electrophilic or nucleophilic attack. Similar quantum-chemical computations have been effectively used to investigate the structure and antioxidant properties of other fatty acids, such as α-lipoic acid and its metabolites. nih.govcore.ac.uk By analyzing parameters like proton affinity, bond dissociation enthalpy, and spin density, researchers can predict the preferred antioxidant mechanisms. nih.govcore.ac.uk

Applying these methods to this compound would allow for the prediction of its reactivity with biological radicals and other molecules, providing a theoretical basis for its potential bioactivity.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: This data is illustrative and represents the type of results generated from quantum chemical calculations.)

Parameter Value (Hartree) Value (eV) Implication
HOMO Energy -0.235 -6.39 Represents electron-donating ability
LUMO Energy -0.041 -1.12 Represents electron-accepting ability
HOMO-LUMO Gap 0.194 5.27 Indicator of chemical reactivity and stability

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a protein target. The process involves generating numerous possible conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability. mdpi.com

While specific protein targets for this compound are not yet fully elucidated, docking studies could be used to screen it against various enzymes involved in lipid metabolism or inflammatory pathways, such as cyclooxygenases or lipoxygenases. For instance, studies have successfully used molecular docking to screen natural fatty acids like α-linolenic acid against protein targets associated with allergic rhinitis, demonstrating strong binding potential and guiding further experimental work. nih.gov The results of a docking simulation provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target (Note: This data is for illustrative purposes.)

Parameter Value Description
Binding Affinity -8.5 kcal/mol A lower value indicates a stronger, more favorable binding interaction.
Interacting Residues Arg120, Tyr355, Ser530 Key amino acids in the enzyme's active site that form bonds with the ligand.
Hydrogen Bonds 2 Number of hydrogen bonds formed between the ligand and the protein.

Molecular Dynamics Simulations to Understand Conformational Behavior in Biological Milieus

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior and conformational flexibility of a molecule in various environments, such as in water or embedded within a cell membrane. nih.gov This technique provides insights into how the molecule folds, changes shape, and interacts with its surroundings. ijbiotech.comresearchgate.net

For this compound, an MD simulation could model its behavior in an aqueous solution to see how the hydrophobic tail and hydrophilic carboxylic acid head interact with water molecules. More advanced simulations could place it within a model lipid bilayer to understand its orientation and effect on membrane fluidity. researchgate.net Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Radius of Gyration (Rg), which indicates its compactness. mdpi.com Such simulations have been used to study the stable conformations of complexes between other fatty acids, like linoleic acid, and polymers such as amylose (B160209). nih.gov

Table 3: Typical Output Parameters from a Molecular Dynamics Simulation of this compound (Note: This table represents the type of analytical data derived from MD simulations.)

Metric Average Value Interpretation
RMSD (backbone) 2.1 Å Measures the deviation of the molecule from its initial structure; a stable value indicates equilibration.
Radius of Gyration (Rg) 15.3 Å Indicates the compactness of the molecule's structure over the simulation time.
Solvent Accessible Surface Area (SASA) 350 Ų Represents the surface area of the molecule that is accessible to the solvent.

Cheminformatics and Lipidomics Platforms for Data Integration and Analysis

Cheminformatics involves the use of computational methods to analyze and manage large chemical datasets. Lipidomics is the large-scale study of cellular lipids. The integration of these fields provides powerful platforms for understanding the roles of individual lipids like this compound in a broader biological context.

Data generated from quantum chemical calculations, docking studies, and MD simulations for this compound can be stored, organized, and analyzed using cheminformatics tools. These platforms allow for the comparison of its predicted properties with vast libraries of other known lipids. By integrating this theoretical data with experimental results from techniques like mass spectrometry, a more complete picture of the molecule's function can be developed.

Lipidomics databases, such as LIPID MAPS, can incorporate data on novel lipids. If the computationally predicted and experimentally verified data for this compound were added to such platforms, it would enable researchers worldwide to include it in systems-level analyses. This could help in identifying its potential metabolic pathways, its relationship to other lipids, and its possible role as a biomarker for certain biological states or diseases.

Future Research Directions and Translational Perspectives for R Lamenallenic Acid

Complete Elucidation of the Enzymatic Machinery for (R)-Lamenallenic Acid Biosynthesis

The biosynthetic pathway of this compound in plants remains largely unknown. It is hypothesized to be biosynthesized from laballenic acid, another allenic fatty acid, but the specific enzymes responsible for creating the characteristic allene (B1206475) structure have not been identified. wikipedia.orgwikipedia.org Standard plant fatty acid synthesis involves enzymes like acetyl-CoA carboxylase and fatty acid synthase to build the carbon chain, followed by desaturases to introduce double bonds. aocs.orgfrontiersin.org However, the mechanism for forming a C=C=C allenic bond is a significant knowledge gap.

Future research must focus on identifying and characterizing the complete enzymatic machinery. A proposed research strategy would involve:

Transcriptome and Proteome Analysis: High-throughput sequencing of the transcriptome and proteome of developing Lamium purpureum seeds, where the acid accumulates, could identify candidate genes and proteins that are highly expressed during the period of lipid synthesis.

Enzyme Candidate Identification: Genes homologous to known fatty acid modifying enzymes, such as desaturases, isomerases, or synthases, would be primary targets. The enzyme responsible could be a novel type of fatty acid desaturase or an isomerase that converts an acetylenic precursor into an allene.

Functional Characterization: Candidate genes would need to be cloned and expressed in a heterologous host system (e.g., yeast or E. coli) to functionally validate their role in converting a proposed precursor, like laballenic acid or an acetylenic intermediate, into this compound.

Elucidating this pathway is a crucial first step for enabling biotechnological production and for understanding the compound's role in plant physiology.

Discovery of Novel Biological Activities and Identification of Specific Molecular Targets

The biological activity of purified this compound is currently uncharacterized. While extracts from Lamium species exhibit a range of effects, including antioxidant, anti-inflammatory, and antimicrobial properties, these activities are attributed to a complex mixture of phytochemicals like phenolics, flavonoids, and essential oils, not specifically to lamenallenic acid. cabidigitallibrary.orgdntb.gov.uanih.gov The broader class of allenic lipids has been noted for potential anticancer, cytotoxic, and antiviral activities, suggesting that this compound is a promising candidate for biological screening. nih.gov

A systematic exploration of its bioactivity is a high-priority research direction. This would entail:

Isolation and Purification: Developing efficient methods to isolate high-purity this compound from Lamium seed oil is a prerequisite for accurate biological testing.

Broad-Spectrum Bioactivity Screening: The purified compound should be screened against a wide array of biological targets, including cancer cell lines, pathogenic microbes (bacteria and fungi), and in assays for anti-inflammatory and immunomodulatory effects.

Molecular Target Identification: Should any significant bioactivity be discovered, subsequent research must focus on identifying the specific molecular targets and mechanisms of action. Techniques such as molecular docking could predict interactions with key proteins, such as enzymes or receptors involved in inflammatory pathways. nih.gov For example, studies on α-linolenic acid have used molecular docking to predict its binding to targets like 5-lipoxygenase and histamine (B1213489) receptors. nih.gov Similar approaches could guide the investigation of this compound.

Discovering a potent and specific biological activity would be the most critical step toward developing translational applications for this unique fatty acid.

Development of Sustainable and Scalable Production Methods via Biotransformation or Advanced Synthesis

Currently, the only source of this compound is extraction from the seeds of a few Lamium species, which is not a scalable production method for research or commercial purposes. wikipedia.org While an enantioselective chemical synthesis has been reported, utilizing an EATA (enantioselective allenylation of terminal alkynes) reaction, this approach may not be optimal for large-scale, sustainable production. wikipedia.orgnih.gov

Future research should focus on developing sustainable and scalable production platforms. Key areas of investigation include:

Biotransformation: This approach would use whole microbial cells or purified enzymes to convert a readily available fatty acid precursor into this compound. acs.org Once the biosynthetic enzymes from Lamium are identified (as per section 10.1), they could be used as biocatalysts in such a system.

Metabolic Engineering: A more advanced strategy involves engineering the entire biosynthetic pathway into a microbial host, such as the oleaginous yeast Yarrowia lipolytica. This organism is a well-established platform for producing unusual fatty acids and could be engineered to produce this compound from simple carbon sources like glucose. nih.gov

Optimization of Chemical Synthesis: Further refinement of existing synthetic routes to improve yield, reduce cost, and utilize greener reagents would provide a valuable alternative to biological production methods.

These production strategies are essential for providing a reliable and cost-effective supply of the compound for extensive research and potential commercialization.

Integration of Multi-Omics Data for Comprehensive Understanding of its Biological Roles

A holistic understanding of this compound's role in its native plant and its effects on other biological systems requires an integrated, systems-biology approach. Multi-omics—the combination of genomics, transcriptomics, proteomics, and metabolomics—provides an unbiased, comprehensive view of biological processes. researchgate.netfrontiersin.org Currently, no such studies have been performed in the context of this compound.

Future research should apply multi-omics to:

Understand Biosynthesis and Regulation: By correlating gene expression (transcriptomics), protein levels (proteomics), and metabolite accumulation (metabolomics) in developing Lamium seeds, researchers can build a detailed model of how and why the plant produces this unique fatty acid. This approach would complement the enzyme discovery efforts in section 10.1.

Elucidate Mechanism of Action: If this compound is found to have a potent biological effect on human cells, treating these cells with the compound and analyzing the subsequent changes in their transcriptome, proteome, and metabolome can reveal its mechanism of action and identify affected cellular pathways.

Identify Biomarkers: In preclinical studies, metabolomics could be used to track the fate of this compound in an organism and identify biomarkers of its effect or efficacy.

Integrating these large datasets can provide novel insights that would be missed by single-gene or single-molecule studies, accelerating the path from discovery to application.

Biotechnological Applications of this compound and its Derivatives

The potential biotechnological applications of this compound are entirely unexplored but could be significant, contingent on the discovery of its biological and chemical properties. The industrial use of fatty acids is widespread, ranging from soaps and lubricants to polymers and food additives. tradeindia.comnih.govpetercremerna.com The unique allenic functional group of lamenallenic acid could open up novel applications.

Based on the properties of other fatty acids and unique functional groups, future research could explore the following applications:

Pharmaceuticals: If potent bioactivity is confirmed, the molecule could serve as a lead compound for drug development. Its derivatives could be synthesized to optimize efficacy, stability, and safety.

Specialty Chemicals: The reactive allene group makes this compound a potentially valuable synthon, or building block, in organic chemistry for creating complex molecules that are difficult to produce otherwise.

Advanced Materials: Fatty acids are increasingly used to create bio-based polymers. nih.gov The allenic group could be exploited to create novel polymers with unique properties through polymerization or cross-linking reactions.

Agrochemicals: Many plant-derived lipids have roles in defending against pests and pathogens. nih.gov Future studies could investigate whether this compound or its derivatives have potential as natural pesticides or fungicides.

Realizing these applications is a long-term goal that depends on successfully addressing the fundamental research gaps outlined in the preceding sections.

Q & A

Q. What are the established synthetic routes for (R)-lamenallenic acid, and how is its absolute configuration validated?

  • Methodological Answer : this compound is synthesized via palladium-catalyzed cross-coupling reactions to construct its allenic backbone, followed by stereochemical control using chiral auxiliaries or asymmetric catalysis. The R-configuration is confirmed through nuclear magnetic resonance (NMR) analysis of coupling constants and nuclear Overhauser effects (NOEs), complemented by circular dichroism (CD) spectroscopy to correlate optical activity with stereochemistry .

Q. How can this compound be distinguished from structurally similar conjugated dienoic acids like laballenic acid?

  • Methodological Answer : Differentiation relies on structural elucidation via gas chromatography-mass spectrometry (GC-MS) to compare retention indices and fragmentation patterns. High-resolution NMR (e.g., ¹³C and DEPT-135) identifies positional differences in double bonds (e.g., 5,6-diene vs. other configurations). X-ray crystallography may resolve ambiguities by directly visualizing spatial arrangements .

Q. What analytical techniques are recommended for detecting this compound in plant oil matrices?

  • Methodological Answer : Use lipid extraction protocols (e.g., Bligh-Dyer method) followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis. For quantification, employ internal standards (e.g., heptadecanoic acid) and validate recovery rates via spike-and-recovery experiments. Confirmation of enantiomeric purity requires chiral-phase HPLC or CD spectroscopy .

Q. What is the biological significance of this compound in plant systems?

  • Methodological Answer : Its role in membrane fluidity and defense mechanisms is studied using lipidomic profiling of transgenic plants or knockout models. In vitro assays (e.g., liposome stability tests under oxidative stress) quantify its antioxidant capacity. Comparative studies with non-allenic analogs isolate structure-function relationships .

Q. How can researchers isolate this compound from natural sources while minimizing isomerization?

  • Methodological Answer : Optimize cold extraction (4°C) under inert atmospheres (N₂/Ar) to prevent oxidative degradation. Use silver-ion column chromatography to separate allenic isomers based on π-complexation. Monitor purity via thin-layer chromatography (TLC) with iodine vapor staining .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Apply meta-analysis frameworks to assess heterogeneity across studies (e.g., variations in cell lines, dosage regimes). Use standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) and validate results with orthogonal methods (e.g., ELISA vs. Western blot). Statistical tools like ANOVA with post-hoc tests identify confounding variables .

Q. How can the enantiomeric purity of this compound be quantified in complex biological samples?

  • Methodological Answer : Deploy chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in ultra-high-performance liquid chromatography (UHPLC). Couple with tandem mass spectrometry (MS/MS) for specificity. Validate using synthetic (S)-enantiomers as negative controls .

Q. What mechanistic insights exist for the biosynthesis of this compound in plants?

  • Methodological Answer : Isotopic labeling (¹³C-glucose) tracks carbon flux through putative pathways (e.g., Δ5-desaturase activity). CRISPR-Cas9 knockout of candidate genes (e.g., FAD5) identifies enzymatic bottlenecks. Heterologous expression in yeast systems confirms enzyme specificity .

Q. How does this compound’s stability vary under experimental conditions (pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using design-of-experiment (DoE) matrices. Monitor degradation via UV-Vis spectroscopy (conjugated diene absorbance at 234 nm). Kinetic modeling (Arrhenius plots) predicts shelf-life, while LC-MS identifies degradation products .

Q. What in vivo models are suitable for studying this compound’s effects on lipid metabolism?

  • Methodological Answer : Use zebrafish larvae for real-time visualization of lipid droplet dynamics via BODIPY staining. For mammalian studies, employ ApoE⁻/⁻ mice fed high-fat diets, with lipidomics and histopathology to assess aortic plaque formation. Dose-response studies validate therapeutic windows .

Methodological Considerations

  • Data Contradiction Analysis : Apply Bayesian statistics to weigh evidence from conflicting studies, incorporating prior probabilities of experimental error (e.g., batch effects, instrument calibration drift) .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for experimental design transparency and obtain institutional animal care committee approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.